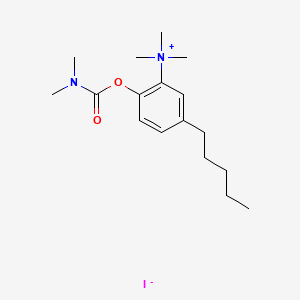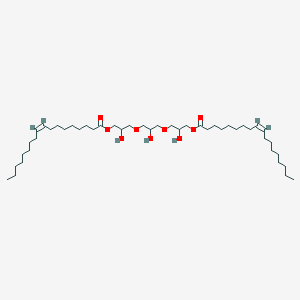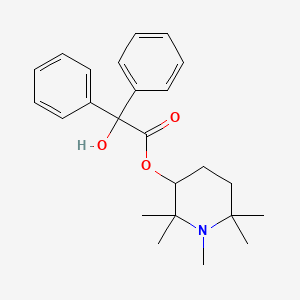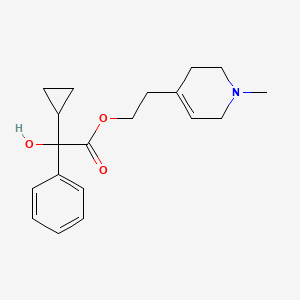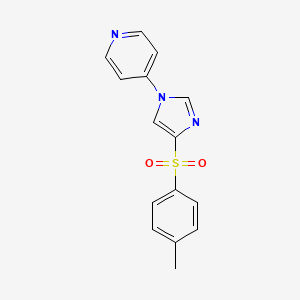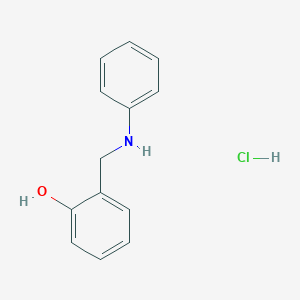
2-(Anilinomethyl)phenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Anilinomethyl)phenol;hydrochloride is an organic compound with the chemical formula C13H13NO·HCl. It is also known as N-(o-Hydroxybenzyl)aniline hydrochloride. This compound is characterized by the presence of an aniline group attached to a phenol group through a methylene bridge. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anilinomethyl)phenol typically involves the reaction of aniline with salicylaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of 2-(Anilinomethyl)phenol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(Anilinomethyl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols
Aplicaciones Científicas De Investigación
2-(Anilinomethyl)phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-(Anilinomethyl)phenol;hydrochloride involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aniline group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Anilinomethyl)phenol
- N-(o-Hydroxybenzyl)aniline
- 4-Nitro-2-(phenylhydrazonomethyl)phenol
- 1-Anilinomethyl-2(3H)-benzimidazolethione
Uniqueness
2-(Anilinomethyl)phenol;hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both aniline and phenol groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
73076-82-1 |
|---|---|
Fórmula molecular |
C13H14ClNO |
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
2-(anilinomethyl)phenol;hydrochloride |
InChI |
InChI=1S/C13H13NO.ClH/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12;/h1-9,14-15H,10H2;1H |
Clave InChI |
FSWDNSQWDRFFEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCC2=CC=CC=C2O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


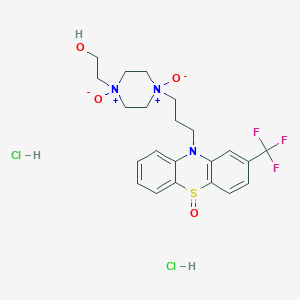
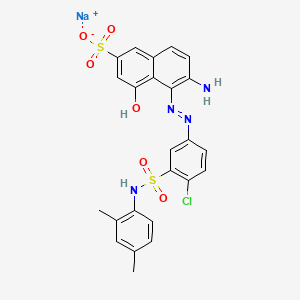
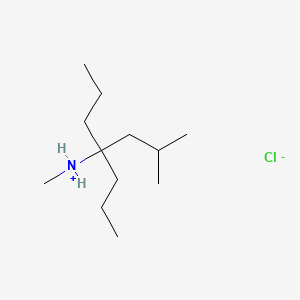
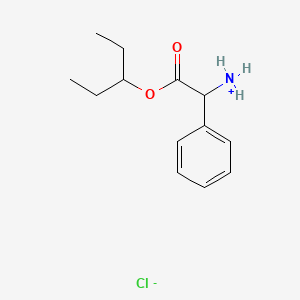
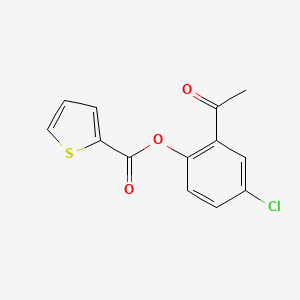
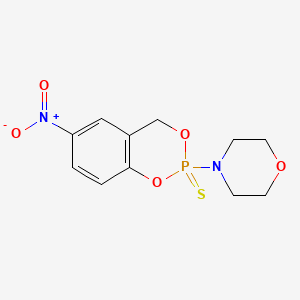
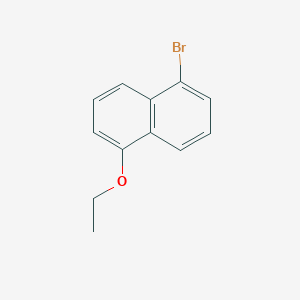
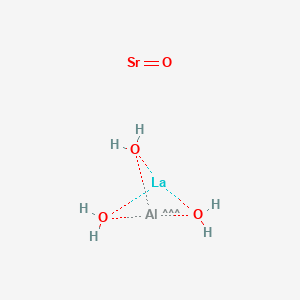
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
